molecular formula C11H17N3O5 B13358067 (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol

Cat. No.: B13358067
M. Wt: 271.27 g/mol
InChI Key: MRFUEMWDBPFLOH-FDDDBJFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol” is a complex organic molecule. It features a tetrahydrofuran ring with multiple hydroxyl groups and a substituted pyrimidine moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the pyrimidine moiety. Common synthetic routes may include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Introduction of the Pyrimidine Moiety: This step may involve nucleophilic substitution reactions where the pyrimidine ring is attached to the tetrahydrofuran core.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.

Medicine

    Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may interact with nucleic acids or proteins, while the tetrahydrofuran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-amino-2-methoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol
  • (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-imino-2-ethoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol

Uniqueness

The unique combination of functional groups in the compound provides it with distinct chemical and biological properties, making it a valuable target for research and development.

Properties

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H17N3O5/c1-5-3-14(11(18-2)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,4H2,1-2H3/t6-,7-,8-,10-/m1/s1

InChI Key

MRFUEMWDBPFLOH-FDDDBJFASA-N

Isomeric SMILES

CC1=CN(C(=NC1=N)OC)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=NC1=N)OC)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.